(1-Bromo-2-methoxy-2-phenylethyl)benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Bromo-2-methoxy-2-phenylethyl)benzene is an organic compound with the molecular formula C15H15BrO. It is a derivative of benzene, where a bromine atom and a methoxy group are attached to the benzene ring. This compound is also known by other names such as o-Bromoanisole and o-Bromophenyl methyl ether .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Bromo-2-methoxy-2-phenylethyl)benzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of anisole (methoxybenzene) using bromine (Br2) in the presence of a catalyst such as iron(III) bromide (FeBr3). The reaction proceeds as follows:
- Formation of the electrophilic bromine cation (Br+).
- The electrophile (Br+) attacks the benzene ring, forming a sigma complex.
- Deprotonation of the sigma complex to restore aromaticity, yielding the brominated product .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using similar reaction conditions but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced catalytic systems can enhance the production rate and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
(1-Bromo-2-methoxy-2-phenylethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrocarbon.
Common Reagents and Conditions
Substitution: Sodium hydroxide (NaOH) or potassium cyanide (KCN) in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products
Substitution: Formation of phenols, nitriles, or amines.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of the corresponding hydrocarbon.
Scientific Research Applications
(1-Bromo-2-methoxy-2-phenylethyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: Investigated for its potential use in drug development and as a precursor for active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (1-Bromo-2-methoxy-2-phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For example, in substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. In oxidation reactions, the methoxy group undergoes oxidative cleavage to form aldehydes or carboxylic acids .
Comparison with Similar Compounds
Similar Compounds
o-Bromoanisole: Similar structure but lacks the phenylethyl group.
o-Bromophenyl methyl ether: Similar structure but lacks the methoxy group.
2-Bromoanisole: Similar structure but with different substitution pattern.
Uniqueness
(1-Bromo-2-methoxy-2-phenylethyl)benzene is unique due to the presence of both a bromine atom and a methoxy group on the benzene ring, along with a phenylethyl group.
Properties
CAS No. |
13921-79-4 |
---|---|
Molecular Formula |
C15H15BrO |
Molecular Weight |
291.18 g/mol |
IUPAC Name |
(1-bromo-2-methoxy-2-phenylethyl)benzene |
InChI |
InChI=1S/C15H15BrO/c1-17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12/h2-11,14-15H,1H3 |
InChI Key |
YQDWIYTYLCOQEY-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=CC=C1)C(C2=CC=CC=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.